molecular formula C13H19NO B2816009 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol CAS No. 2140573-09-5

2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol

Cat. No.: B2816009
CAS No.: 2140573-09-5
M. Wt: 205.301
InChI Key: ZHMMKSMECCOPJH-UHFFFAOYSA-N
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Description

2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a cyclobutanol derivative with an amino group attached to a phenyl ring, which is further substituted with an isopropyl group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol typically involves the reaction of 4-isopropylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclobutanol moiety can interact with hydrophobic regions of proteins, potentially affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-one: A ketone derivative with similar structural features.

    4-Isopropylaniline: The starting material for the synthesis of 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol.

    Cyclobutanone: Another starting material used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutanol structure, combined with the isopropyl-substituted phenylamino group, makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-propan-2-ylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMKSMECCOPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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